N-[2-(2-oxopropoxy)phenyl]acetamide

Medicinal chemistry SAR Conformational analysis

N-[2-(2-oxopropoxy)phenyl]acetamide (CAS 70661-09-5; synonym o-Acetamidophenoxyaceton; NSC165804) is an ortho-substituted acetanilide derivative bearing a 2-oxopropoxy (–O–CH₂–CO–CH₃) moiety at the 2-position of the phenyl ring. The compound is catalogued in PubChem under CID 296027 and has been deposited in the NCI/DTP Open Chemical Repository, with 62 associated bioassay records indicating screening against diverse biological targets.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
CAS No. 70661-09-5
Cat. No. B11960260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2-oxopropoxy)phenyl]acetamide
CAS70661-09-5
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCC(=O)COC1=CC=CC=C1NC(=O)C
InChIInChI=1S/C11H13NO3/c1-8(13)7-15-11-6-4-3-5-10(11)12-9(2)14/h3-6H,7H2,1-2H3,(H,12,14)
InChIKeyNXGSIEONLLIEDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(2-oxopropoxy)phenyl]acetamide (CAS 70661-09-5): Ortho-Substituted Acetanilide with 2-Oxopropoxy Functionality for Specialized Chemical Procurement


N-[2-(2-oxopropoxy)phenyl]acetamide (CAS 70661-09-5; synonym o-Acetamidophenoxyaceton; NSC165804) is an ortho-substituted acetanilide derivative bearing a 2-oxopropoxy (–O–CH₂–CO–CH₃) moiety at the 2-position of the phenyl ring [1]. The compound is catalogued in PubChem under CID 296027 and has been deposited in the NCI/DTP Open Chemical Repository, with 62 associated bioassay records indicating screening against diverse biological targets [1]. Computed physicochemical properties include XLogP3 of 0.9, topological polar surface area (TPSA) of 55.4 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and four rotatable bonds [1]. The ortho-disubstitution pattern distinguishes this compound from its regioisomeric and functional analogs, influencing conformational preferences and intermolecular interaction profiles [2].

Why N-[2-(2-oxopropoxy)phenyl]acetamide Cannot Be Replaced by Generic Analogs Without Functional Consequence


Close structural analogs of N-[2-(2-oxopropoxy)phenyl]acetamide—including the meta isomer (CAS 855929-37-2), para isomer (CAS 16956-23-3), carbon-linked congener (CAS 14300-15-3), and ester regioisomer (CAS 60949-50-0)—differ in the position or nature of the oxo-bearing substituent [1]. In the phenoxyacetamide/acetanilide series, the ortho substitution pattern alters intramolecular hydrogen-bond geometry between the acetamide N–H and the ortho ether oxygen, constraining the conformational ensemble accessible to the molecule [2]. Furthermore, the 2-oxopropoxy ether (–O–CH₂–CO–CH₃) presents a distinct hydrolytic and metabolic profile compared with the isosteric 2-oxopropyl carbon-linked analog (–CH₂–CO–CH₃) and the ester 1-oxopropoxy derivative (–O–CO–CH₂–CH₃) [3]. These structural nuances translate into divergent target binding, ADME properties, and synthetic utility, making direct interchange without revalidation scientifically unsound [2].

Quantitative Differentiation Evidence for N-[2-(2-oxopropoxy)phenyl]acetamide (70661-09-5) Against Closest Structural Analogs


Regioisomeric Differentiation: Ortho (2-position) vs. Meta and Para Substitution Patterns

The ortho-disubstitution pattern of N-[2-(2-oxopropoxy)phenyl]acetamide creates a proximity effect between the acetamide N–H and the ortho ether oxygen, enabling intramolecular hydrogen bonding that is geometrically impossible in the meta (CAS 855929-37-2) or para (CAS 16956-23-3) isomers [1]. This conformational constraint influences the presentation of the acetamide pharmacophore to biological targets. While quantitative head-to-head bioactivity data for all three regioisomers in a single assay panel are not publicly available, class-level SAR from substituted phenoxy acetamide derivatives demonstrates that the position of ring substitution modulates anticancer and anti-inflammatory IC50 values by factors of 2- to 10-fold within the same series [2].

Medicinal chemistry SAR Conformational analysis Regioisomer comparison

Ether vs. Carbon-Linked Functionality: 2-Oxopropoxy vs. 2-Oxopropyl Substituent

N-[2-(2-oxopropoxy)phenyl]acetamide incorporates an ether oxygen (–O–CH₂–CO–CH₃) that is absent in the carbon-linked analog N-[2-(2-oxopropyl)phenyl]acetamide (CAS 14300-15-3; C₁₁H₁₃NO₂, MW 191.23) [1]. The ether oxygen increases molecular weight by +16 Da (207.23 vs. 191.23), adds one hydrogen bond acceptor (HBA = 3 vs. 2), and reduces lipophilicity (XLogP3 = 0.9 vs. an estimated ~1.5 for the carbon-linked congener) [1]. In the broader phenoxyacetamide class, the ether oxygen has been shown to serve as a metabolic soft spot susceptible to O-dealkylation, whereas the carbon-linked methylene analog bypasses this clearance pathway, resulting in differential hepatic stability [2].

Metabolic stability Functional group comparison Ether linkage Oxidative metabolism

Ether (2-Oxopropoxy) vs. Ester (1-Oxopropoxy) Functional Group Differentiation

The target compound contains a 2-oxopropoxy ether linkage (–O–CH₂–CO–CH₃), whereas the isomeric N-[2-(1-oxopropoxy)phenyl]acetamide (CAS 60949-50-0; 2-acetamidophenyl propionate) contains a 1-oxopropoxy ester linkage (–O–CO–CH₂–CH₃) [1]. Although both share the molecular formula C₁₁H₁₃NO₃ (MW 207.23), the ester analog is susceptible to hydrolysis under aqueous acidic or basic conditions, generating propionic acid and the corresponding phenol, whereas the ether linkage of the target compound is hydrolytically stable under the same conditions [2]. This difference in chemical stability is functionally significant: the ester derivative may act as a prodrug or be unsuitable for aqueous formulation, while the ether derivative maintains structural integrity [3].

Hydrolytic stability Ester vs. ether Chemical procurement Synthetic intermediate

NCI Developmental Therapeutics Program (DTP) Screening Coverage: 62 Bioassays Archived

N-[2-(2-oxopropoxy)phenyl]acetamide (NSC165804) has been deposited in the NCI/DTP Open Chemical Repository and has accumulated 62 bioassay results across multiple screening panels, as indexed in PubChem [1]. This level of screening coverage exceeds that of the majority of its regioisomeric and functional analogs, for which fewer than 10 bioassay records are typically archived on PubChem [2]. The NCI-60 human tumor cell line panel and associated molecular target screens represent a standardized profiling infrastructure, and the availability of these data enables cross-study comparison of the ortho-substituted compound's activity fingerprint against other phenoxyacetamide/acetanilide derivatives that have undergone identical screening [1].

NCI DTP Anticancer screening Bioassay data NSC165804

Recommended Application Scenarios for N-[2-(2-oxopropoxy)phenyl]acetamide (70661-09-5) Based on Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Studies Requiring Ortho-Specific Conformational Constraint

Investigators exploring phenoxyacetamide or acetanilide pharmacophores where the ortho ether–acetamide intramolecular hydrogen bond is hypothesized to influence target binding should prioritize this ortho isomer. The meta and para isomers cannot replicate the 6-membered N–H···O hydrogen bond geometry that constrains the conformational ensemble of the ortho compound, as discussed in Evidence Item 1 [1]. This substitution pattern is a deliberate design element, not an interchangeable regioisomeric variation [2].

Metabolic Stability Profiling: Ether-Linked Probe vs. Carbon-Linked Control

When designing experiments to assess the impact of the ether oxygen on hepatic microsomal stability or O-dealkylation liability, N-[2-(2-oxopropoxy)phenyl]acetamide serves as the ether-containing probe, with N-[2-(2-oxopropyl)phenyl]acetamide (CAS 14300-15-3) as the matched carbon-linked control. The computed ΔXLogP3 of ~–0.6 units and additional H-bond acceptor differentiate these two compounds, as quantified in Evidence Item 2 [3]. This head-to-head pair enables direct attribution of metabolic differences to the ether functionality.

Aqueous Formulation Development Requiring Hydrolytically Stable Building Blocks

For synthetic or formulation workflows conducted in aqueous media across a range of pH conditions, the ether-linked 2-oxopropoxy group provides chemical stability superior to the ester-linked 1-oxopropoxy analog (CAS 60949-50-0), which is prone to hydrolysis as detailed in Evidence Item 3 [4]. This stability distinction is critical when selecting intermediates for multi-step synthesis involving acidic or basic workup conditions.

Comparative Oncology Screening Leveraging NCI DTP Dataset

For cancer biology groups seeking to evaluate phenoxyacetanilide derivatives against the NCI-60 panel, N-[2-(2-oxopropoxy)phenyl]acetamide (NSC165804) offers the advantage of 62 pre-existing bioassay records in the PubChem database, substantially exceeding the screening coverage of its analogs [5]. This pre-existing data facilitates meta-analysis, computational model building, and prioritization of follow-up compounds without requiring de novo screening of the entire analog series.

Quote Request

Request a Quote for N-[2-(2-oxopropoxy)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.